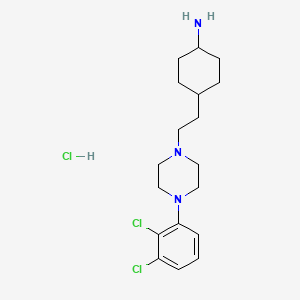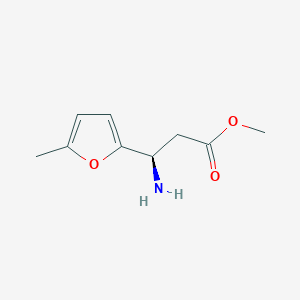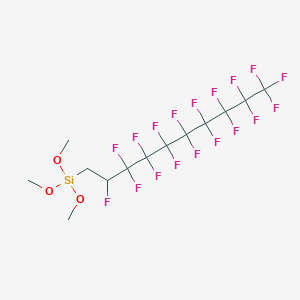
Trimethoxy(2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-octadecafluorodecyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethoxy(2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-octadecafluorodecyl)silane: is a fluorinated silane compound known for its unique properties, including low surface energy and high hydrophobicity. This compound is widely used in various industrial applications, particularly in surface treatments and coatings, due to its ability to form self-assembled monolayers on different substrates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trimethoxy(2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-octadecafluorodecyl)silane typically involves the reaction of a fluorinated alcohol with a chlorosilane in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents like toluene or hexane.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: High-purity fluorinated alcohols and chlorosilanes.
Reaction Control: Automated systems to monitor and control reaction parameters like temperature, pressure, and reactant flow rates.
Purification: Techniques such as distillation or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Trimethoxy(2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-octadecafluorodecyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Condensation: Reacts with hydroxyl groups on surfaces to form covalent bonds, creating a durable coating.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) to facilitate the reaction.
Major Products:
Silanols: Formed during hydrolysis.
Siloxane Bonds: Result from the condensation of silanols, leading to the formation of cross-linked networks on surfaces.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Surface Modification: Used to modify the surface properties of materials, making them hydrophobic and oleophobic.
Nanotechnology: Employed in the fabrication of self-assembled monolayers for various nanotechnological applications.
Biology and Medicine:
Biomedical Coatings: Applied to medical devices to reduce friction and improve biocompatibility.
Industry:
Protective Coatings: Used in coatings for electronics, textiles, and automotive parts to provide water and oil repellency.
Corrosion Protection: Enhances the corrosion resistance of metal surfaces.
Wirkmechanismus
Molecular Targets and Pathways: Trimethoxy(2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-octadecafluorodecyl)silane primarily targets hydroxyl groups on surfaces. The mechanism involves:
Hydrolysis: The compound hydrolyzes to form silanols.
Condensation: The silanols condense with hydroxyl groups on the substrate, forming strong siloxane bonds.
Surface Modification: This results in a modified surface with low surface energy, providing hydrophobic and oleophobic properties
Vergleich Mit ähnlichen Verbindungen
- Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
- 1H,1H,2H,2H-Perfluorooctyltrimethoxysilane
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylsilane
Eigenschaften
Molekularformel |
C13H12F18O3Si |
|---|---|
Molekulargewicht |
586.29 g/mol |
IUPAC-Name |
trimethoxy(2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-octadecafluorodecyl)silane |
InChI |
InChI=1S/C13H12F18O3Si/c1-32-35(33-2,34-3)4-5(14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)13(29,30)31/h5H,4H2,1-3H3 |
InChI-Schlüssel |
KPXZZZNJWDLJQK-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


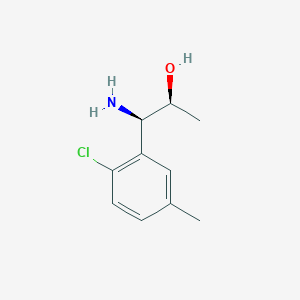
![1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13046181.png)
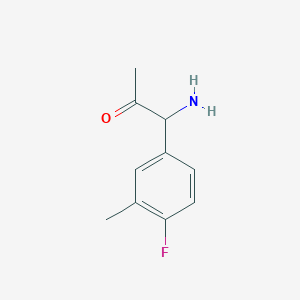
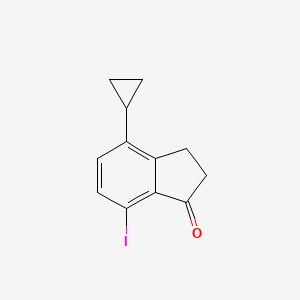
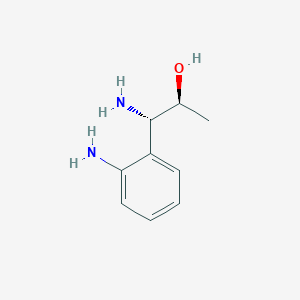

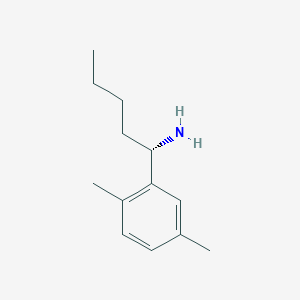

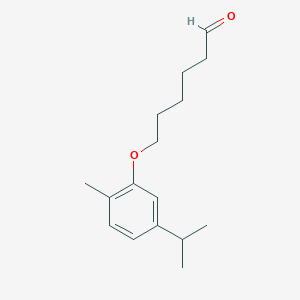

![(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046248.png)
